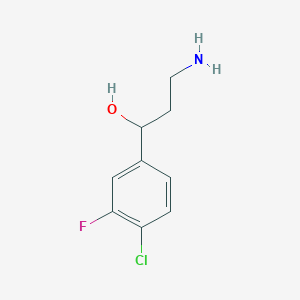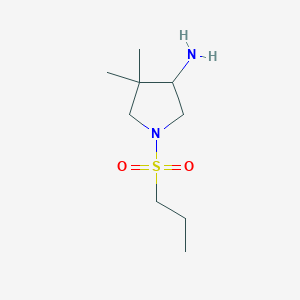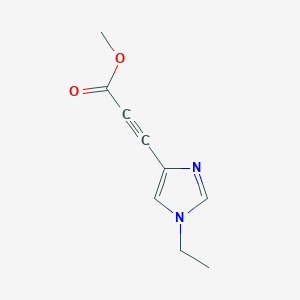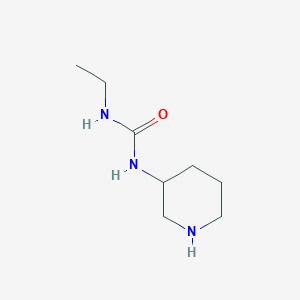![molecular formula C9H17ClO B13199394 2-[2-(Chloromethyl)butyl]oxolane](/img/structure/B13199394.png)
2-[2-(Chloromethyl)butyl]oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Chloromethyl)butyl]oxolane is an organic compound with the molecular formula C9H17ClO It is a member of the oxolane family, which are cyclic ethers containing a five-membered ring with one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Chloromethyl)butyl]oxolane typically involves the reaction of 2-butyl-2-(chloromethyl)oxirane with a suitable nucleophile under controlled conditions. One common method is the ring-opening reaction of the oxirane with a nucleophile such as a halide ion, which leads to the formation of the oxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Chloromethyl)butyl]oxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. These reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products Formed
Substitution Reactions: Products include 2-[2-(hydroxymethyl)butyl]oxolane, 2-[2-(alkoxymethyl)butyl]oxolane, and 2-[2-(aminomethyl)butyl]oxolane.
Oxidation Reactions: Products include 2-[2-(formyl)butyl]oxolane and 2-[2-(carboxyl)butyl]oxolane.
Reduction Reactions: The major product is 2-[2-(methyl)butyl]oxolane.
Applications De Recherche Scientifique
2-[2-(Chloromethyl)butyl]oxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[2-(Chloromethyl)butyl]oxolane involves its interaction with nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The oxolane ring provides stability to the molecule and influences its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(Hydroxymethyl)butyl]oxolane
- 2-[2-(Methoxymethyl)butyl]oxolane
- 2-[2-(Aminomethyl)butyl]oxolane
Uniqueness
2-[2-(Chloromethyl)butyl]oxolane is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs
Propriétés
Formule moléculaire |
C9H17ClO |
|---|---|
Poids moléculaire |
176.68 g/mol |
Nom IUPAC |
2-[2-(chloromethyl)butyl]oxolane |
InChI |
InChI=1S/C9H17ClO/c1-2-8(7-10)6-9-4-3-5-11-9/h8-9H,2-7H2,1H3 |
Clé InChI |
OXBBISFBKVHAMC-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC1CCCO1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


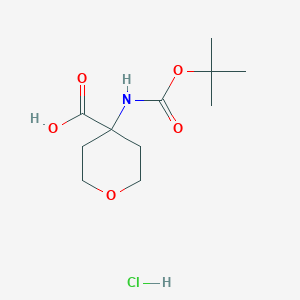
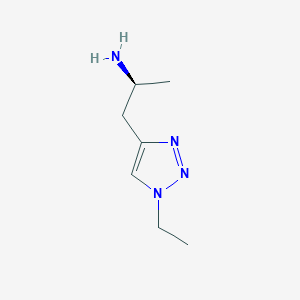

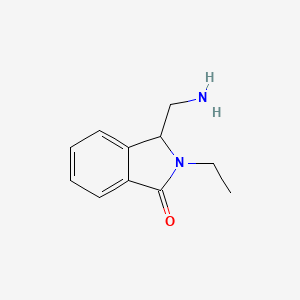
![(2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine](/img/structure/B13199340.png)
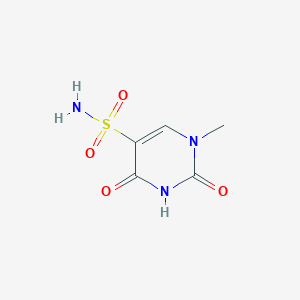
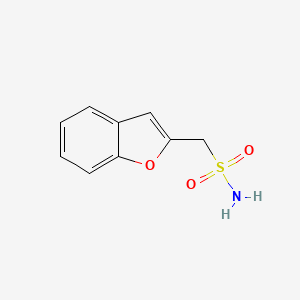
![2-amino-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one](/img/structure/B13199363.png)
